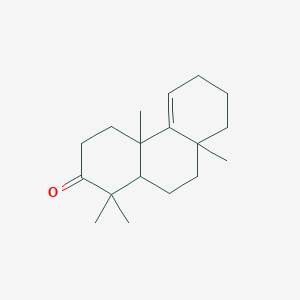
H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adrenocorticotropic hormone (4-9) is a peptide fragment derived from the larger adrenocorticotropic hormone. This fragment consists of the amino acid sequence methionine-glutamate-histidine-phenylalanine-arginine-tryptophan. Adrenocorticotropic hormone (4-9) has been studied for its potential neuroprotective and neuroregenerative properties, particularly in the context of nervous system damage and neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions
Adrenocorticotropic hormone (4-9) can be synthesized using solid-phase peptide synthesis, a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of adrenocorticotropic hormone (4-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography are often employed to ensure high purity and yield. The process is optimized to minimize production costs and maximize efficiency .
化学反应分析
Types of Reactions
Adrenocorticotropic hormone (4-9) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Dicyclohexylcarbodiimide, hydroxybenzotriazole, and N,N-diisopropylethylamine are commonly used.
Peptide Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed from these reactions is the adrenocorticotropic hormone (4-9) peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification .
科学研究应用
Adrenocorticotropic hormone (4-9) has been extensively studied for its potential therapeutic applications:
Neuroprotection: It has shown promise in protecting neurons from damage and promoting nerve regeneration.
Neurodegenerative Diseases: Research has explored its use in conditions such as Alzheimer’s disease and peripheral neuropathy.
Cognitive Enhancement: Studies have investigated its effects on learning and memory in animal models.
Cancer Treatment: Some research has examined its role in mitigating chemotherapy-induced neuropathy.
作用机制
Adrenocorticotropic hormone (4-9) exerts its effects by interacting with specific receptors on the surface of neurons. It activates signaling pathways that promote cell survival, growth, and differentiation. The peptide is believed to enhance protein and RNA synthesis in neurons, leading to increased production of neurotransmitters and neurotrophic factors .
相似化合物的比较
Similar Compounds
Adrenocorticotropic hormone (1-39): The full-length hormone with broader endocrine effects.
Adrenocorticotropic hormone (4-10): Another peptide fragment with similar neuroprotective properties
Uniqueness
Adrenocorticotropic hormone (4-9) is unique in its ability to promote nerve regeneration without exerting significant endocrine effects. This makes it a valuable candidate for therapeutic applications targeting the nervous system .
属性
IUPAC Name |
4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUQWSRYSHBBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N12O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)

![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)




![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)




